3-(4-Methoxyphenyl)propan-1-ol
Overview
Description
3-(4-Methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H14O2. It is a colorless to pale yellow liquid with a fragrant odor at room temperature . This compound is a member of the methoxybenzenes family and is known for its solubility in ethanol and ether, while being insoluble in water .
Mechanism of Action
Target of Action
This compound belongs to the class of methoxybenzenes , which are known to interact with various biological targets.
Mode of Action
It has been mentioned that this compound participates in β-alkylation of 1-phenylethanol This suggests that it may interact with its targets through alkylation, leading to changes in the function of the target molecules
Biochemical Pathways
Given its participation in β-alkylation , it may influence pathways involving phenylethanol or related compounds. The downstream effects of these interactions would depend on the specific roles of the altered molecules in their respective pathways.
Result of Action
As a potential bioactive compound , it may exert various effects at the molecular and cellular levels, depending on its targets and mode of action. Detailed studies are required to describe these effects.
Biochemical Analysis
Biochemical Properties
3-(4-Methoxyphenyl)propan-1-ol plays a significant role in biochemical reactions, particularly in the β-alkylation of 1-phenylethanol catalyzed by RuCl2(DMSO)4 . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to participate in reactions involving methoxybenzenes, which are known to interact with enzymes involved in metabolic pathways . The nature of these interactions often involves the formation of intermediate complexes that facilitate the transfer of functional groups, thereby modulating enzyme activity and metabolic flux.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain tumor cell lines, compounds similar to this compound have exhibited cytotoxic effects, indicating potential anticancer properties . Additionally, it can modulate the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its participation in β-alkylation reactions suggests that it can form covalent bonds with enzyme active sites, thereby modulating their activity . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and disruption of cellular homeostasis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. It is metabolized primarily through pathways involving methoxybenzenes, which are known to undergo demethylation and other modifications . These metabolic processes can influence the levels of metabolites and the overall metabolic flux within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution can influence its activity and function, as it may preferentially accumulate in certain tissues or organelles, thereby exerting localized effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the modulation of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Methoxyphenyl)propan-1-ol can be synthesized by reacting methoxyphenylacetone with anhydrous hydrochloric acid under alkaline conditions . The specific reaction steps and conditions need to be adjusted according to laboratory conditions and operational requirements .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar reaction pathways but optimized for large-scale production. This typically includes the use of continuous flow reactors and precise control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: 4-Methoxyphenylpropanal or 4-Methoxyphenylpropanoic acid.
Reduction: Different alcohol derivatives depending on the reducing agent and conditions.
Substitution: Various substituted methoxyphenyl derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)propan-1-ol has significant applications in scientific research, including:
Chemistry: It is used as a synthetic intermediate in the preparation of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-3-propanol
- 3-(4-Methoxyphenyl)propionaldehyde
- 3-(4-Hydroxyphenyl)-1-propanol
Uniqueness
3-(4-Methoxyphenyl)propan-1-ol is unique due to its specific structural features, such as the presence of a methoxy group on the phenyl ring and a propanol chain. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
3-(4-methoxyphenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIDHUCLROLCBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202382 | |
Record name | 3-(4-Methoxyphenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20202382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5406-18-8 | |
Record name | 3-(4-Methoxyphenyl)-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5406-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxybenzenepropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005406188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5406-18-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5311 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-Methoxyphenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20202382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-methoxyphenyl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.057 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Methoxybenzenepropanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9PVU97PBV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the stereochemistry of 3-(4-Methoxyphenyl)propan-1-ol in biological systems?
A: Research suggests that the stereochemistry of this compound plays a crucial role in its biological activity, specifically in enzyme-mediated reactions. A study utilizing deuterium labeling experiments demonstrated that baker's yeast selectively reduces the double bond of (Z)-α-ethoxycinnamaldehyde to produce the (1R,2S,3R)-[1,2,3-3H2]-2-ethoxy-3-(4-methoxyphenyl)propan-1-ol enantiomer. [] This highlights the stereospecificity of the enzymatic reduction, indicating that biological systems may differentiate between the enantiomers of this compound.
Q2: Has this compound been found in natural sources, and what is its significance in these sources?
A: While the provided research doesn't explicitly state the natural occurrence of this compound, it serves as a key building block in the total synthesis of Tedarene A. [] Tedarene A, a macrocyclic diaryl ether heptanoid found in the marine sponge Tedania ignis, exhibits inhibitory effects on nitric oxide production. The successful synthesis of Tedarene A using this compound as a starting material underscores the compound's utility in constructing complex natural products with potential therapeutic applications.
Q3: What analytical techniques are commonly employed to characterize and study this compound?
A: Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential tools for characterizing this compound. Researchers utilize 1D (1H and 13C) and 2D (COSY, HMQC, HMBC) NMR spectra to elucidate the compound's structure and connectivity. [] Additionally, high-resolution mass spectrometry provides precise molecular weight information, confirming the compound's identity. [, ] These techniques are crucial for confirming the structure and purity of synthesized or isolated this compound.
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